molecular formula C13H23NO B13998320 1-Cyclooctyl-piperidin-4-one

1-Cyclooctyl-piperidin-4-one

Cat. No.: B13998320
M. Wt: 209.33 g/mol
InChI Key: SZRIOULUSHMESZ-UHFFFAOYSA-N
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Description

1-Cyclooctyl-piperidin-4-one is a heterocyclic organic compound characterized by a piperidin-4-one core substituted with a cyclooctyl group at the nitrogen atom. The piperidin-4-one scaffold consists of a six-membered ring containing one nitrogen atom and a ketone group at the 4-position. Piperidin-4-one derivatives are widely studied in medicinal chemistry due to their prevalence in bioactive molecules and natural alkaloids .

Properties

IUPAC Name

1-cyclooctylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c15-13-8-10-14(11-9-13)12-6-4-2-1-3-5-7-12/h12H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRIOULUSHMESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., 2-chlorophenyl) may enhance electrophilic reactivity, facilitating interactions with biological targets .
  • Steric Effects : Bulky substituents like cyclooctyl could hinder molecular interactions in enzyme-active sites but improve binding to hydrophobic pockets .

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